molecular formula C16H15F2N3O2S B4369459 METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Cat. No.: B4369459
M. Wt: 351.4 g/mol
InChI Key: LUBSZXVIBSAFDY-UHFFFAOYSA-N
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Description

Methyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrazolo[3,4-b]pyridine core through a cyclization reaction. This is followed by the introduction of the difluoromethyl and thienyl groups via electrophilic substitution reactions. The final step involves esterification to form the acetate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Methyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The difluoromethyl and thienyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents, such as:

Uniqueness

Methyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is unique due to the specific combination of difluoromethyl, methyl, and thienyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[4-(difluoromethyl)-3-methyl-6-(5-methylthiophen-2-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2S/c1-8-4-5-12(24-8)11-6-10(15(17)18)14-9(2)20-21(16(14)19-11)7-13(22)23-3/h4-6,15H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBSZXVIBSAFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C(=NN3CC(=O)OC)C)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

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